![molecular formula C12H11BrN2O2S B448916 5-bromo-N'-[(5-ethyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B448916.png)
5-bromo-N'-[(5-ethyl-2-thienyl)methylene]-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a bromine atom, a furan ring, and a thiophene ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-furaldehyde and 5-ethyl-2-thiophenecarbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the hydrazone, converting it to an amine.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N’-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide
- 5-chloro-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide
- 5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide
Uniqueness
5-bromo-N’-[(E)-(5-ethylthiophen-2-yl)methylidene]furan-2-carbohydrazide is unique due to the presence of both a furan and a thiophene ring, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H11BrN2O2S |
|---|---|
Molecular Weight |
327.2g/mol |
IUPAC Name |
5-bromo-N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-8-3-4-9(18-8)7-14-15-12(16)10-5-6-11(13)17-10/h3-7H,2H2,1H3,(H,15,16)/b14-7+ |
InChI Key |
ZDJVOYNPEDHNIE-VGOFMYFVSA-N |
SMILES |
CCC1=CC=C(S1)C=NNC(=O)C2=CC=C(O2)Br |
Isomeric SMILES |
CCC1=CC=C(S1)/C=N/NC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
CCC1=CC=C(S1)C=NNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B448833.png)
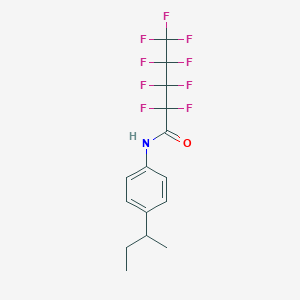
![N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B448839.png)
![1-(4-CHLOROBENZYL)-N'~3~-{(E)-1-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B448840.png)
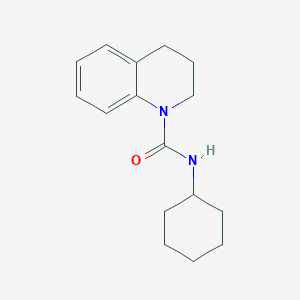
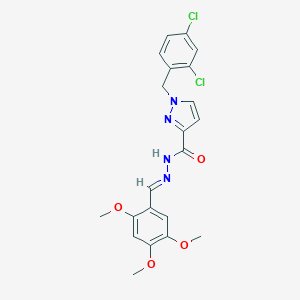
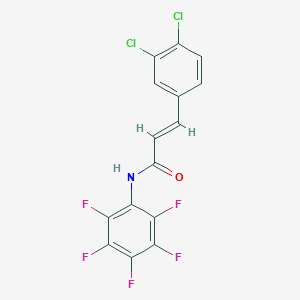
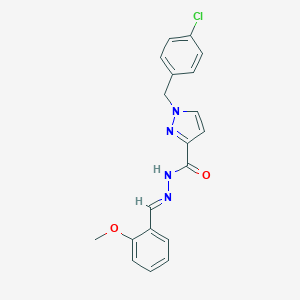
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B448845.png)
![N'-(3-methoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448846.png)
![N'-(3-chlorobenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448848.png)
![2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B448852.png)
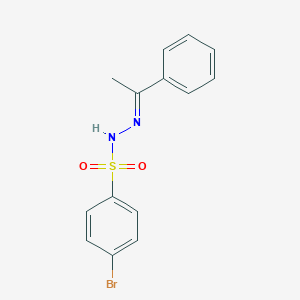
![N'-(4-chlorobenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448860.png)
